molecular formula C10H24Cl2N2 B1407584 1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride CAS No. 1398389-37-1

1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride

Cat. No.: B1407584
CAS No.: 1398389-37-1
M. Wt: 243.21 g/mol
InChI Key: OKYNMCZJBSNEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N2 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Analysis

1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride's structure relates to aliphatic amines like methylamine, dimethylamine, ethylamine, and piperidine, which are analyzed in wastewater and surface water. The methods for determining these amines involve derivatization and gas chromatography-mass spectrometry, highlighting the compound's relevance in environmental monitoring and analysis (Sacher, Lenz, & Brauch, 1997).

2. Organic Synthesis

The compound's structure is similar to piperidine derivatives used in organic synthesis. For instance, derivatives with a piperidin-1-yl group have been synthesized for various applications, indicating the versatility of this chemical structure in the synthesis of complex organic molecules (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

3. Pharmaceutical Chemistry

Compounds structurally related to this compound, especially those with a piperidin-1-yl group, are frequently explored in pharmaceutical chemistry for their potential therapeutic properties. This includes studies on their synthesis and potential biological activities, underscoring the compound's significance in drug discovery and development (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).

Properties

IUPAC Name

2-methyl-1-(2-methylpiperidin-1-yl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-9-6-4-5-7-12(9)8-10(2,3)11;;/h9H,4-8,11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYNMCZJBSNEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(C)(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
Reactant of Route 4
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
Reactant of Route 5
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
Reactant of Route 6
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.